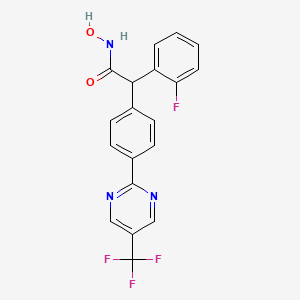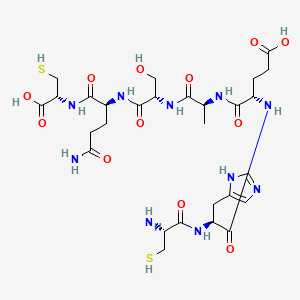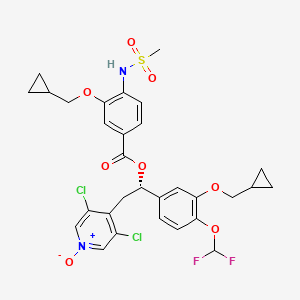![molecular formula C34H35N5O4 B606706 c[L-Phe-D-pro-L-Phe-L-trp] CAS No. 210236-47-8](/img/structure/B606706.png)
c[L-Phe-D-pro-L-Phe-L-trp]
Descripción general
Descripción
The compound “c[L-Phe-D-pro-L-Phe-L-trp]” is a macrocyclic tetrapeptide . It’s a stereoisomer of CJ-15,208, which is known to exhibit different opioid activity profiles in vivo . The influence of the Phe residues’ stereochemistry on the peptides’ opioid activity has been evaluated .
Synthesis Analysis
The synthesis of these stereoisomers was achieved by a combination of solid-phase peptide synthesis and cyclization in solution . The analogs were evaluated in vitro for opioid receptor affinity in radioligand competition binding assays .
Molecular Structure Analysis
The molecular structure of “c[L-Phe-D-pro-L-Phe-L-trp]” is a macrocyclic tetrapeptide . The influence of the Phe residues’ stereochemistry on the peptides’ opioid activity has been evaluated .
Chemical Reactions Analysis
The chemical reactions of “c[L-Phe-D-pro-L-Phe-L-trp]” involve its interaction with opioid receptors . The analogs were evaluated in vitro for opioid receptor affinity in radioligand competition binding assays .
Aplicaciones Científicas De Investigación
Opioid Receptor Antagonism and Analgesic Properties
The tetrapeptide c[L-Phe-D-pro-L-Phe-L-trp] and its derivatives exhibit potent opioid receptor antagonism, particularly targeting kappa and mu opioid receptors. This property is significant for developing new analgesics and treatments for opioid addiction. For instance, specific diastereomers of this cyclic tetrapeptide have been identified as dual kappa/mu opioid receptor antagonists devoid of delta opioid receptor affinity. The presence of a D-tryptophan residue significantly enhances the compound's potency at both kappa and mu receptors, underscoring the critical role of stereochemistry in its activity (Dolle et al., 2009).
Antimicrobial and Bioactive Properties
In addition to its potential in treating opioid addiction and pain, c[L-Phe-D-pro-L-Phe-L-trp] and related compounds have been explored for antimicrobial applications. Nanocomposites incorporating amino acids like L-phenylalanine and L-tryptophan have demonstrated significant antimicrobial activity against a range of microorganisms. These findings suggest a potential for developing new antimicrobial agents based on the structural framework of c[L-Phe-D-pro-L-Phe-L-trp] (Hasanin & Moustafa, 2019).
Selective Sensing and Adsorption Applications
The unique structure of c[L-Phe-D-pro-L-Phe-L-trp] and its components has been utilized in developing selective sensors and adsorption materials. For example, electrochemical sensors for the detection of L-phenylalanine have been crafted using molecular imprinting techniques, leveraging the specificity of amino acid interactions. Such sensors demonstrate high selectivity and sensitivity, paving the way for applications in biomedical diagnostics and environmental monitoring (Ermiş et al., 2017).
Conformational Studies and Molecular Design
Conformational studies of c[L-Phe-D-pro-L-Phe-L-trp] and its analogs provide insights into the structure-activity relationships essential for designing more effective drugs. By analyzing the stereo-structures of protonated forms of homodipeptides containing L-phenylalanine and L-tryptophan, researchers can predict the stereo-structures of compounds in their solid state, aiding in the rational design of new therapeutic agents (Ivanov & Arnaudov, 2006).
Direcciones Futuras
The future directions for “c[L-Phe-D-pro-L-Phe-L-trp]” involve further investigation in the development of safer opioid analgesics . Two isomers, cyclo [ d -Phe- d -Pro- d -Phe-Trp] ( 3) and cyclo [Phe- d -Pro- d -Phe- d -Trp] ( 5 ), did not elicit either preference or aversion in a conditioned place preference assay . These stereoisomers represent new lead compounds for further investigation .
Propiedades
IUPAC Name |
(3S,6S,9S,12R)-3,9-dibenzyl-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N5O4/c40-31-27(18-22-10-3-1-4-11-22)37-33(42)30-16-9-17-39(30)34(43)29(19-23-12-5-2-6-13-23)38-32(41)28(36-31)20-24-21-35-26-15-8-7-14-25(24)26/h1-8,10-15,21,27-30,35H,9,16-20H2,(H,36,40)(H,37,42)(H,38,41)/t27-,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZJWWQFOGQPRY-GCXHJFECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
c[L-Phe-D-pro-L-Phe-L-trp] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



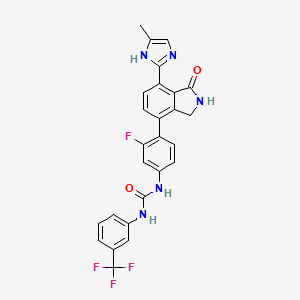


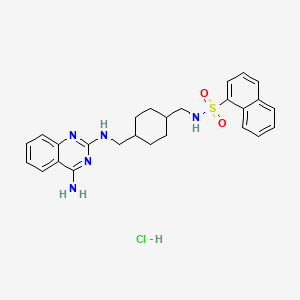
![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)
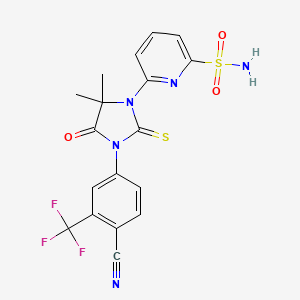
![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide](/img/structure/B606637.png)
